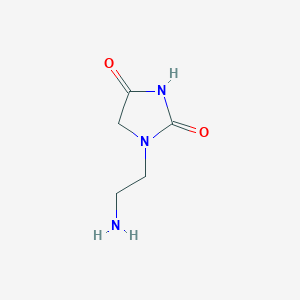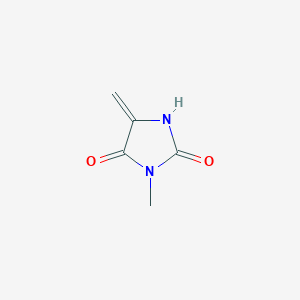
Carbamic acid, N-(2-fluorenyl)-, phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, N-(2-fluorenyl)-, phenyl ester is a chemical compound known for its unique structure and properties. It is also referred to as phenyl N-(9H-fluoren-2-yl)carbamate. This compound is characterized by the presence of a carbamic acid group attached to a fluorenyl moiety and a phenyl ester group. It has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of carbamic acid, N-(2-fluorenyl)-, phenyl ester involves several steps. One common method includes the reaction of 2-aminofluorene with phenyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, and the product is purified through recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Carbamic acid, N-(2-fluorenyl)-, phenyl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation products may include fluorenone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of fluorenyl amines.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the phenyl group, forming new carbamate derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Carbamic acid, N-(2-fluorenyl)-, phenyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for designing new molecules.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of carbamic acid, N-(2-fluorenyl)-, phenyl ester involves its interaction with molecular targets such as enzymes and receptors. The fluorenyl moiety can intercalate with DNA, affecting gene expression and cellular functions. Additionally, the carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
Carbamic acid, N-(2-fluorenyl)-, phenyl ester can be compared with other similar compounds, such as:
2-Acetylaminofluorene: This compound is also derived from fluorene and has similar biological activities. it contains an acetyl group instead of a carbamate group.
Phenyl carbamate derivatives: These compounds have a phenyl ester group but differ in the substituents attached to the carbamate nitrogen. They may have varying reactivities and applications.
The uniqueness of this compound lies in its specific combination of the fluorenyl and phenyl carbamate groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
60550-86-9 |
|---|---|
Molecular Formula |
C20H15NO2 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
phenyl N-(9H-fluoren-2-yl)carbamate |
InChI |
InChI=1S/C20H15NO2/c22-20(23-17-7-2-1-3-8-17)21-16-10-11-19-15(13-16)12-14-6-4-5-9-18(14)19/h1-11,13H,12H2,(H,21,22) |
InChI Key |
HLTNDHVYZZGHPA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


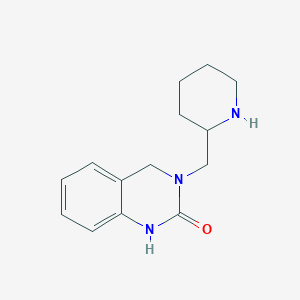

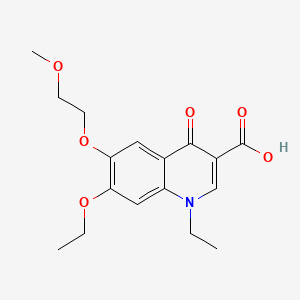
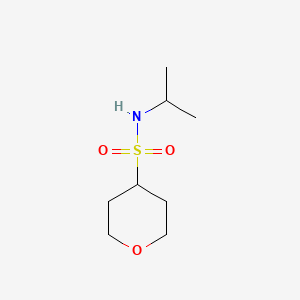
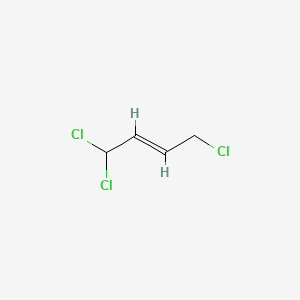
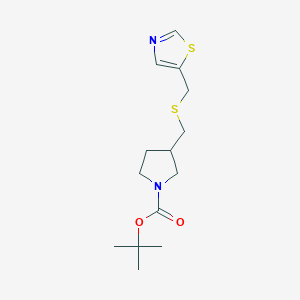

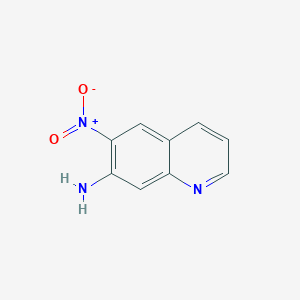
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide](/img/structure/B13951779.png)

![2h-Thiazolo[5,4-a]carbazole](/img/structure/B13951786.png)
